An In-depth Technical Guide on the Physicochemical Properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
An In-depth Technical Guide on the Physicochemical Properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a chiral building block of significant interest in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities.
Core Physicochemical Data
The following tables summarize the available quantitative data for Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate and its hydrochloride salt. It is important to note that while experimental data for the hydrochloride salt is available, some parameters for the free base are predicted values and should be treated as such until experimental verification.
Table 1: General and Predicted Physicochemical Properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate (Free Base)
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | N/A |
| Molecular Weight | 157.21 g/mol | N/A |
| Predicted Boiling Point | 213.4 ± 33.0 °C at 760 mmHg | [][2] |
| Predicted Density | 1.045 ± 0.06 g/cm³ | [] |
| Predicted pKa | 10.10 ± 0.40 | N/A |
| Predicted logP | 0.6 | N/A |
| Appearance | Colorless to yellow liquid | [3] |
Table 2: Experimental Physicochemical Properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO₂ | N/A |
| Molecular Weight | 193.67 g/mol | N/A |
| Melting Point | 97 - 100 °C | N/A |
| Appearance | White crystalline powder | N/A |
| Solubility | Soluble in water | N/A |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to chiral amino esters like Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate.
2.1 Melting Point Determination (for solid forms like the hydrochloride salt)
The melting point is determined using a capillary melting point apparatus.
-
Apparatus: Digital melting point apparatus (e.g., DigiMelt), capillary tubes.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[4]
-
The capillary tube is placed in the heating block of the apparatus.
-
For an unknown sample, a rapid heating ramp (10-20 °C/minute) can be used to determine an approximate melting range.[5]
-
For a precise measurement, a fresh sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased at a slow rate of 1-2 °C/minute.[4][5]
-
The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[6]
-
-
Pharmacopeia Guideline: For pharmaceutical applications, the procedure should follow the guidelines outlined in the relevant pharmacopeia (e.g., USP <741>), which specifies heating rates and how to report the melting range.[6]
2.2 Boiling Point Determination (for the free base)
The boiling point of the liquid free base can be determined using a micro-method, especially useful for small sample volumes. This can also be adapted for determination under reduced pressure.
-
Apparatus: Thiele tube or a small test tube in an oil bath, thermometer, capillary tube sealed at one end.
-
Procedure:
-
A few milliliters of the liquid sample are placed in a small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube.
-
The test tube is attached to a thermometer and heated in an oil bath.[7]
-
The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9]
-
-
For Reduced Pressure: The setup can be connected to a vacuum source, and the pressure is recorded along with the boiling point temperature. Nomographs or the Clausius-Clapeyron equation can be used to estimate the boiling point at atmospheric pressure.
2.3 pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the amino group is determined by potentiometric titration.
-
Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer.
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), deionized water.
-
Procedure:
-
A known concentration of the amino ester solution (e.g., 1 mM) is prepared in a solution of constant ionic strength (0.15 M KCl).[10][11]
-
The solution is made acidic (pH 1.8-2.0) by adding 0.1 M HCl.[10][11]
-
The solution is then titrated with standardized 0.1 M NaOH, added in small increments.[10]
-
The pH is recorded after each addition of NaOH, allowing the reading to stabilize.
-
The titration is continued until the pH reaches approximately 12-12.5.[11]
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amino groups are protonated.[12]
-
2.4 logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).
-
Reagents: n-Octanol (pre-saturated with water), buffered aqueous solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol).
-
Procedure:
-
A known amount of the compound is dissolved in either n-octanol or the aqueous buffer.
-
Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[13]
-
The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method.[13]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
2.5 Solubility Determination by UV-Spectrophotometry
The solubility of the compound in various solvents can be determined using UV-Vis spectrophotometry.
-
Apparatus: UV-Vis spectrophotometer, centrifuge, volumetric flasks.
-
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer, ethanol).
-
The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).
-
The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.
-
An aliquot of the clear supernatant is carefully removed and diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer.
-
The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax).
-
The concentration of the compound in the saturated solution is calculated using a previously established calibration curve (Beer-Lambert law).[14][15]
-
Synthetic Workflow and Role in Drug Development
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a valuable chiral building block in the synthesis of more complex pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final molecule. A common synthetic route to obtain the parent amino acid and its derivatives starts from ethyl 2-oxocyclopentanecarboxylate. The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for the preparation of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate.
This synthetic pathway highlights the key steps involved in obtaining a stereochemically pure aminocyclopentane derivative, which can then be incorporated into larger drug molecules. The control of stereochemistry at each step is critical for the final product's efficacy and safety.
References
- 2. chemicalbook.com [chemicalbook.com]
- 3. Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. thinksrs.com [thinksrs.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
- 15. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
